2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole
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Overview
Description
2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole is a heterocyclic compound that combines pyridine, pyrimidine, and benzoxazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole typically involves the formation of the benzoxazole ring followed by the introduction of pyridine and pyrimidine groups. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole core. Subsequent reactions introduce the pyridine and pyrimidine groups under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and pyrimidine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or pyrimidine rings .
Scientific Research Applications
2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-fibrotic and anti-cancer activities
Industry: Utilized in the development of new materials with specific electronic or photonic properties
Mechanism of Action
The mechanism of action of 2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2′-Pyridyl) benzimidazole: Shares structural similarities but differs in the benzimidazole moiety.
2-(Pyridin-2-yl) pyrimidine derivatives: Similar in having pyridine and pyrimidine rings but lacks the benzoxazole component.
Uniqueness
2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole is unique due to its combination of three distinct heterocyclic rings, which may confer unique biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
2-(2-pyridin-2-ylpyrimidin-5-yl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O/c1-2-7-14-12(5-1)20-16(21-14)11-9-18-15(19-10-11)13-6-3-4-8-17-13/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFQTOGAUKULCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CN=C(N=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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